molecular formula C18H20N4O4S2 B2356253 (Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 381187-17-3

(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2356253
CAS No.: 381187-17-3
M. Wt: 420.5
InChI Key: XMCRDEHZWOQYEG-QBFSEMIESA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. The (Z)-configuration of the methylene bridge between the two rings is critical for its stereochemical and electronic properties. Key structural attributes include:

  • Substituents: Two 2-methoxyethyl groups—one attached to the thiazolidinone nitrogen and the other to the pyridopyrimidine amine—enhance solubility and modulate steric interactions .

Properties

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-25-9-6-19-15-12(16(23)21-7-4-3-5-14(21)20-15)11-13-17(24)22(8-10-26-2)18(27)28-13/h3-5,7,11,19H,6,8-10H2,1-2H3/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCRDEHZWOQYEG-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381187-17-3
Record name 2-[(2-METHOXYETHYL)AMINO]-3-{(Z)-[3-(2-METHOXYETHYL)-4-OXO-2-THIOXO-1,3- THIAZOLIDIN-5-YLIDENE]METHYL}-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a novel thiazolidinone derivative with potential therapeutic applications. This article reviews its biological activity, particularly its anticancer properties, antibacterial effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure combining thiazolidinone and pyrido[1,2-a]pyrimidine moieties. Its structure can be summarized as follows:

  • Thiazolidinone Core : Known for diverse biological activities, including anticancer and antibacterial properties.
  • Pyrido[1,2-a]pyrimidine Moiety : Associated with various therapeutic effects, particularly in inhibiting specific enzymes involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound under review has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A431 (vulvar epidermal carcinoma)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Antibacterial Activity

The thiazolidinone scaffold has also been associated with antibacterial properties. Studies have reported that derivatives of this compound exhibit:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 100 µg/mL against various bacterial strains, including:
    • Staphylococcus aureus
    • Pseudomonas aeruginosa

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and biofilm formation inhibition.

Case Studies

  • Anticancer Efficacy in A431 Cells
    • Method : MTT assay to assess cell viability.
    • Results : The compound reduced cell viability by over 70% at a concentration of 10 µM after 48 hours of treatment.
    • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positive cells.
  • Antibacterial Activity Against S. aureus
    • Method : Standard tube-dilution assay.
    • Results : The compound exhibited an MIC of 0.5 µg/mL, significantly reducing biofilm formation by over 60%.
    • Mechanism : Inhibition of YycG histidine kinase activity was identified as a potential target for antibacterial action.

Data Tables

Activity TypeCell Line/BacteriaIC50/MIC ValueMechanism of Action
AnticancerA43110 µMApoptosis induction
AnticancerMCF-78 µMCell cycle arrest
AntibacterialStaphylococcus aureus0.5 µg/mLDisruption of cell wall synthesis
AntibacterialPseudomonas aeruginosa50 µg/mLBiofilm formation inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyridopyrimidine-thiazolidinone scaffold but differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Molecular Formula Bioactivity Notes References
(Z)-3-(2-Methoxyethyl)-5-((2-((2-Methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one Dual 2-methoxyethyl groups on N-atoms C₁₉H₂₂N₄O₄S₂ Enhanced solubility; potential kinase inhibition (hypothesized)
(Z)-5-((2-((2-Hydroxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one 2-Hydroxyethyl replaces 2-methoxyethyl on pyridopyrimidine C₁₇H₁₈N₄O₄S₂ Higher polarity; reduced metabolic stability due to hydroxyl group
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Allyl and piperazinyl substituents C₂₃H₂₆N₆O₂S₂ Improved binding affinity to serotonin receptors (in silico studies)

Key Findings :

Solubility and Bioavailability: The dual 2-methoxyethyl groups in the target compound confer superior solubility in polar solvents (e.g., DMSO, ethanol) compared to the hydroxyl-containing analog . The allyl-piperazinyl derivative exhibits moderate blood-brain barrier permeability due to its lipophilic substituents .

Replacement of methoxy with hydroxyethyl reduces steric hindrance but increases susceptibility to oxidative metabolism .

Bioactivity Trends: Thiazolidinone-pyridopyrimidine hybrids with bulkier substituents (e.g., allyl, piperazinyl) show stronger interactions with protein targets in molecular docking studies . Compounds lacking the 4-oxo group exhibit diminished hydrogen-bonding capacity and lower antimicrobial activity .

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